molecular formula C21H19ClN4O4 B2812278 1-[(3-chlorophenyl)methyl]-N-{[(3-methoxyphenyl)carbamoyl]amino}-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1105225-84-0

1-[(3-chlorophenyl)methyl]-N-{[(3-methoxyphenyl)carbamoyl]amino}-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2812278
CAS No.: 1105225-84-0
M. Wt: 426.86
InChI Key: OXGBOGARVWZGOY-UHFFFAOYSA-N
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Description

1-[(3-chlorophenyl)methyl]-N-{[(3-methoxyphenyl)carbamoyl]amino}-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorobenzyl group, a dihydropyridine ring, and a hydrazinecarboxamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound may be studied for its biological activity, including its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: It could be used in the development of new materials or as a catalyst in various chemical processes.

Preparation Methods

The synthesis of 1-[(3-chlorophenyl)methyl]-N-{[(3-methoxyphenyl)carbamoyl]amino}-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include:

    Formation of the dihydropyridine ring: This can be achieved through a Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Introduction of the chlorobenzyl group: This step may involve a nucleophilic substitution reaction where a chlorobenzyl halide reacts with the dihydropyridine intermediate.

    Formation of the hydrazinecarboxamide moiety: This can be done by reacting the intermediate with hydrazine and a suitable carboxylic acid derivative.

Industrial production methods would likely involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-[(3-chlorophenyl)methyl]-N-{[(3-methoxyphenyl)carbamoyl]amino}-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl groups to alcohols.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-[(3-chlorophenyl)methyl]-N-{[(3-methoxyphenyl)carbamoyl]amino}-2-oxo-1,2-dihydropyridine-3-carboxamide would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar compounds to 1-[(3-chlorophenyl)methyl]-N-{[(3-methoxyphenyl)carbamoyl]amino}-2-oxo-1,2-dihydropyridine-3-carboxamide include other dihydropyridine derivatives and hydrazinecarboxamide compounds. These compounds may share similar structural features but differ in their specific substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct reactivity and biological activity.

Properties

IUPAC Name

1-[[1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]-3-(3-methoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O4/c1-30-17-8-3-7-16(12-17)23-21(29)25-24-19(27)18-9-4-10-26(20(18)28)13-14-5-2-6-15(22)11-14/h2-12H,13H2,1H3,(H,24,27)(H2,23,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXGBOGARVWZGOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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